molecular formula C9H9ClN2 B2379293 4-Aminocubane-1-carbonitrile;hydrochloride CAS No. 2390513-32-1

4-Aminocubane-1-carbonitrile;hydrochloride

Cat. No. B2379293
M. Wt: 180.64
InChI Key: OJWSZSNUFSSHHS-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, molecular weight, and its uses in various fields such as medicine, research, or industry .


Synthesis Analysis

The synthesis of a compound refers to the methods used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability .

Scientific Research Applications

Antibacterial Activity

A study by Rostamizadeh et al. (2013) demonstrated the use of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which showed significant antibacterial activity. This highlights the potential of 4-Aminocubane-1-carbonitrile;hydrochloride in the field of antibacterial drug development (Rostamizadeh et al., 2013).

Fluorometric Analysis

Okamoto et al. (1980) utilized 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile hydrochloride in a ring transformation reaction with hydrogen peroxide for fluorometric determination. This indicates its application in analytical chemistry, particularly in fluorescence-based sensing and detection methods (Okamoto et al., 1980).

Ring Transformation Studies

Another study by Okamoto et al. (1980) explored the ring transformation of 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile, demonstrating its versatility in synthesizing various organic compounds. This type of chemical transformation is crucial in the synthesis of complex molecules for pharmaceuticals and other industries (Okamoto et al., 1980).

Anticonvulsant Activity

In research by Arustamyan et al. (2019), derivatives of cyclopentane-1-carbonitrile, which is structurally similar to 4-Aminocubane-1-carbonitrile;hydrochloride, were studied for their anticonvulsant activity. This indicates the potential use of 4-Aminocubane-1-carbonitrile;hydrochloride in developing anticonvulsant medications (Arustamyan et al., 2019).

Corrosion Inhibition

Verma et al. (2015) researched the use of 2-amino-4-arylquinoline-3-carbonitriles as corrosion inhibitors for mild steel, suggesting that similar carbonitrile compounds like 4-Aminocubane-1-carbonitrile;hydrochloride could have applications in protecting metals against corrosion (Verma et al., 2015).

Anticancer Agents

Tiwari et al. (2016) synthesized thiadiazolo[3,2-α]pyrimidine-6-carbonitrile derivatives and evaluated their in-vitro anticancer activities. This suggests that 4-Aminocubane-1-carbonitrile;hydrochloride could be a precursor in synthesizing compounds with potential anticancer properties (Tiwari et al., 2016).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

properties

IUPAC Name

4-aminocubane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-1-8-2-5-3(8)7-4(8)6(2)9(5,7)11;/h2-7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIIYRDSIIULSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C12C3C4C1C5C2C3C45N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminocubane-1-carbonitrile;hydrochloride

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